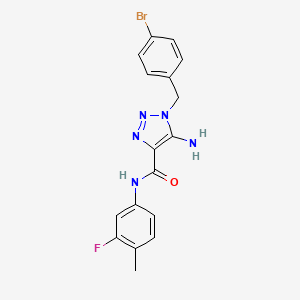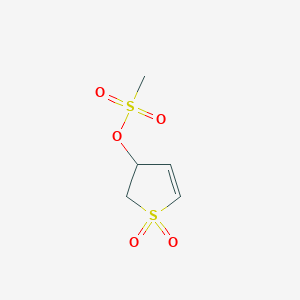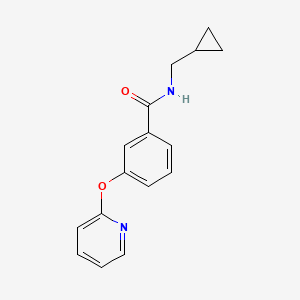
3-Bromo-4-chloropyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Bromo-4-chloropyridin-2-ol: is a heterocyclic organic compound with the molecular formula C5H3BrClNO . It is a derivative of pyridine, where the pyridine ring is substituted with bromine, chlorine, and hydroxyl groups at the 3, 4, and 2 positions, respectively.
科学的研究の応用
Chemistry: 3-Bromo-4-chloropyridin-2-ol is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes .
Safety and Hazards
作用機序
Target of Action
The primary targets of 3-Bromo-4-chloropyridin-2-ol are currently unknown. This compound may interact with various cellular components, but without specific studies or data, it’s challenging to identify its primary targets and their roles .
Mode of Action
Like many drugs, it is likely to bind to a receptor or other cellular component to exert its effects .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the body. Without specific studies, it’s challenging to provide detailed information .
生化学分析
Biochemical Properties
The exact biochemical properties of 3-Bromo-4-chloropyridin-2-ol are not fully understood yet. Based on its structure, it can be inferred that it might interact with various enzymes, proteins, and other biomolecules. The bromine and chlorine atoms in the compound could potentially form halogen bonds with biomolecules, influencing their structure and function .
Cellular Effects
Similar compounds have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloropyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridin-2-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-4-chloropyridin-2-ol can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized products like pyridine ketones or aldehydes.
- Reduced pyridine derivatives with fewer halogen atoms .
類似化合物との比較
2-Bromo-3-chloropyridin-4-ol: Similar structure but with different positions of the substituents.
4-Bromo-2-hydroxypyridine: Lacks the chlorine atom but has a similar bromine and hydroxyl substitution pattern.
Uniqueness: 3-Bromo-4-chloropyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, and hydroxyl groups in the pyridine ring allows for diverse chemical transformations and applications .
特性
IUPAC Name |
3-bromo-4-chloro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILIPMFTKVCHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea](/img/structure/B2439843.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride](/img/structure/B2439845.png)
![N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2439847.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide](/img/structure/B2439848.png)


![2-Aminobenzo[d]oxazol-6-ol](/img/structure/B2439853.png)



![2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2439859.png)
![1-(Oxane-4-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2439860.png)
